![molecular formula C8H9ClIN3 B1434193 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine CAS No. 1704064-43-6](/img/structure/B1434193.png)
3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine
Overview
Description
“3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine” is a chemical compound that includes a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is widely used in medicinal chemistry to develop compounds for treating human diseases . The compound also contains chlorine and iodine atoms .
Molecular Structure Analysis
The molecular structure of “3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine” includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also increases three-dimensional coverage .Scientific Research Applications
Synthesis and Functionalization
- 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine and its derivatives are utilized in the synthesis of various heterocyclic compounds. A study by Lavecchia, Berteina‐Raboin, and Guillaumet (2004) demonstrates the synthesis of novel 3-iodo-1H-pyrazolo[3,4-b]pyridines and efficient coupling reactions for functionalization under Suzuki, Heck, Stille, and Sonogashira conditions (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004).
Condensed Pyrrolo[b]pyrazines Synthesis
- Volovenko and Dubinina (1999) describe the synthesis of condensed pyrrolo[b]pyrazines, highlighting the reaction of 2,3-dichloro-5,6-dicyanopyrazine with α-azahetarylacetonitriles, leading to α-(3-chloro-5,6-dicyanopyrazin-2-yl)-α-(2-azahetaryl)acetonitriles. Subsequent heating in pyridine causes intramolecular cyclization to yield condensed pyrrolo[b]pyrazines (Volovenko & Dubinina, 1999).
Novel Pyrazolo[3,4-b]pyridine Species
- Another study by Lavecchia, Berteina‐Raboin, and Guillaumet (2004) discusses the synthesis of unsymmetrical 3,5-disubstituted pyrazolo[3,4-b]pyridine species. This includes the indirect iodination of 2-chloro-nicotinonitrile and cyclization with methylhydrazine to lead to 3-amino-5-iodopyrazolo[3,4-b]pyridine (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004).
Pyrido[3,4-b]pyrazines Synthesis
- Mederski et al. (2003) explored the synthesis of 5-Chloropyrido[3,4-b]pyrazines from 1,2-dicarbonyl compounds and 2-chloro-3,4-diaminopyridine. They achieved a mixture of regiosiomers with 2-substituted pyrido[3,4-b]-pyrazines as the major product (Mederski, Kux, Knoth, & Schwarzkopf-Hofmann, 2003).
Optoelectronic Materials
- Meti et al. (2017) report the synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives, showing their potential as organic materials for optoelectronic applications. This involves regio-selective amination reactions of dihalo-pyrrolopyrazines (Meti, Lee, Yang, & Gong, 2017).
Antimicrobial Agents
- Prakash et al. (2011) synthesized a series of 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines and evaluated their antimicrobial activity. They utilized an iodine(III)-mediated oxidative approach for the synthesis of these compounds, demonstrating their potential as potent antimicrobial agents (Prakash, Hussain, Aneja, Sharma, & Aneja, 2011).
Future Directions
The future directions for “3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine” and similar compounds could involve further exploration of their biological activities and potential applications in drug discovery . The design of new molecules could be guided by the understanding of the influence of steric factors on biological activity .
Mechanism of Action
Target of Action
Pyrrolopyrazine derivatives, which include compounds with a pyrrolidine ring like the one in “3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine”, have been found to exhibit various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
The pyrrolidine ring is a significant feature in many bioactive molecules, and the different stereoisomers and spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to interact with various biochemical pathways, depending on their specific structures and targets .
Pharmacokinetics
The introduction of heteroatomic fragments in bioactive molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been found to have various effects, depending on their specific structures and targets .
Action Environment
The stability and efficacy of compounds with a pyrrolidine ring can be influenced by various factors, including ph, temperature, and the presence of other substances .
properties
IUPAC Name |
3-chloro-5-iodo-2-pyrrolidin-1-ylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClIN3/c9-7-8(11-5-6(10)12-7)13-3-1-2-4-13/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMAYYKNVIFWTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(N=C2Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101251699 | |
Record name | Pyrazine, 3-chloro-5-iodo-2-(1-pyrrolidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101251699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine | |
CAS RN |
1704064-43-6 | |
Record name | Pyrazine, 3-chloro-5-iodo-2-(1-pyrrolidinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazine, 3-chloro-5-iodo-2-(1-pyrrolidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101251699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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